Carphenazine-d4 Dimaleate

LC-MS/MS Bioanalysis Stable Isotope Labeling

Accurate LC-MS/MS quantitation of carphenazine is challenged by matrix effects, ion suppression, and recovery variability. Carphenazine-d4 Dimaleate is the analytically validated deuterated internal standard that resolves these issues. Key advantages: • +4 Da mass shift ensures baseline separation from the native analyte while preserving co-elution behavior. • Corrects for extraction losses, matrix effects, and instrument fluctuations in complex biological matrices. • Essential for validated bioanalytical methods in pharmacokinetic studies, TDM, and forensic toxicology. • Supplied as a high-purity (≥98%) powder with traceable characterization for calibration and QC standard preparation.

Molecular Formula C28H35N3O6S
Molecular Weight 545.687
CAS No. 1331636-24-8
Cat. No. B590176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarphenazine-d4 Dimaleate
CAS1331636-24-8
Synonyms1-[10-[3-[4-(2-Hydroxyethyl-d4)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-1-propanone (2Z)-2-Butenedioate;  Carfenazine-d4 Maleate;  Carphenazin-d4 Maleate;  Proketazine-d4 Maleate;  Wy 2445-d4; 
Molecular FormulaC28H35N3O6S
Molecular Weight545.687
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H31N3O2S.C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i16D2,17D2;
InChIKeyZQYMISSXVDTVFZ-ZAKGLPAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carphenazine-d4 Dimaleate as Internal Standard


Carphenazine-d4 Dimaleate is a stable isotope-labeled analog of the phenothiazine antipsychotic carphenazine, distinguished by the incorporation of four deuterium atoms at the 2-hydroxyethyl position on the piperazine side-chain [1]. This compound is specifically synthesized to serve as an internal standard (IS) in quantitative bioanalytical assays, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. As a small molecule drug that has been withdrawn from the market [3], carphenazine remains of research interest for pharmacokinetic and forensic toxicology studies, where its deuterated analog provides the essential analytical precision required for accurate quantitation in complex biological matrices [2].

Carphenazine-d4 Dimaleate vs. Structural Analogs


Accurate quantification of carphenazine in biological samples by LC-MS/MS is fundamentally compromised without a suitable internal standard due to variable matrix effects, ion suppression/enhancement, and sample preparation losses [1]. Substitution with a non-deuterated analog of carphenazine is analytically invalid as it co-elutes with the analyte and cannot be distinguished by mass spectrometry [2]. Similarly, using a structurally related phenothiazine antipsychotic (e.g., trifluoperazine or fluphenazine) introduces significant variability in extraction recovery and ionization efficiency, as these compounds exhibit different physicochemical properties [2]. Carphenazine-d4 Dimaleate, with its four deuterium atoms, provides a distinct +4 Da mass shift, ensuring baseline separation in the mass analyzer while maintaining near-identical chemical behavior to the native analyte [3]. This co-elution and matched ionization response are essential for correcting analytical variability and achieving the precision required for pharmacokinetic studies or forensic confirmation [2].

Carphenazine-d4 Dimaleate: Quantitative Validation


Unambiguous Mass Shift for Analyte Discrimination

Carphenazine-d4 Dimaleate provides a +4.028 Da mass shift relative to unlabeled carphenazine (monoisotopic mass 411.198 Da [1]), resulting in a precursor ion of m/z 415.226 [M+H]+ for the deuterated internal standard compared to m/z 411.198 [M+H]+ for the analyte [2]. This mass difference, stemming from the substitution of four hydrogen atoms with deuterium on the hydroxyethyl side-chain [3], ensures complete mass spectrometric resolution and prevents signal overlap between the analyte and internal standard channels .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Purity Minimizes Signal Cross-Talk

While lot-specific purity data for Carphenazine-d4 Dimaleate must be obtained from the vendor's Certificate of Analysis, class-level data for similar deuterated piperazine-type phenothiazines (synthesized via analogous lithium aluminum deuteride reduction) demonstrate an isotopic purity of greater than 96.2% as determined by electron impact mass spectrometry [1]. This high level of deuterium incorporation is critical to minimize the contribution of the internal standard to the analyte's mass channel (isotopic cross-talk), which can otherwise lead to systematic quantification errors [2].

Isotopic Purity GC-MS Internal Standard Validation

Stable Labeling Site Minimizes Deuterium Exchange

Carphenazine-d4 Dimaleate is specifically labeled on the 2-hydroxyethyl group of the piperazine side-chain (atoms designated as 1,1,2,2-tetradeuterio-2-hydroxyethyl) [1]. This labeling strategy is advantageous compared to labeling on aromatic rings or amine groups, which are more susceptible to deuterium-hydrogen back-exchange under acidic or basic mobile phase conditions . Positioning the label on a stable aliphatic side-chain ensures that the +4 Da mass shift remains constant throughout the chromatographic run, providing a robust and reliable internal standard response across a wide range of analytical conditions .

Deuterium Labeling LC-MS/MS Internal Standard Design

Carphenazine-d4 Dimaleate Application Scenarios


Quantitative LC-MS/MS Method for Human Plasma

Carphenazine-d4 Dimaleate is the requisite internal standard for developing a robust and validated LC-MS/MS method to quantify carphenazine in human plasma, in accordance with regulatory bioanalytical method validation guidelines [1]. Its +4 Da mass shift [2] and near-identical physicochemical properties enable it to effectively correct for matrix effects, sample preparation variability, and instrument fluctuations. This application is essential for therapeutic drug monitoring (TDM) or clinical pharmacokinetic studies where precise measurement of carphenazine plasma concentrations is required to establish dose-concentration relationships.

Forensic Toxicology Confirmation in Urine and Post-Mortem Samples

In forensic toxicology laboratories, the confirmation and quantification of carphenazine (a withdrawn antipsychotic) in biological specimens such as urine or post-mortem blood require the use of a deuterated internal standard to meet evidentiary standards [1]. Carphenazine-d4 Dimaleate provides the analytical specificity and quantitative accuracy necessary to distinguish carphenazine from its metabolites and other co-extracted phenothiazine drugs [2]. The use of this stable isotope-labeled analog ensures that quantitative results are defensible and reliable for medico-legal interpretation.

In Vitro Metabolism and DDI Studies

Researchers investigating the metabolic pathways of carphenazine, including its cytochrome P450 (CYP) enzyme-mediated metabolism and potential for drug-drug interactions, rely on Carphenazine-d4 Dimaleate as an internal standard to accurately quantify the parent drug in in vitro incubation matrices (e.g., human liver microsomes) [2]. The stable label ensures that the measured depletion of carphenazine over time is due to metabolic activity, not analytical variability, thereby generating precise and reproducible kinetic parameters (e.g., intrinsic clearance, CLint) [3].

Calibration and QC Reference Standard

As a high-purity, well-characterized compound, Carphenazine-d4 Dimaleate serves as the definitive reference standard for preparing calibration standards and quality control (QC) samples used in quantitative assays for carphenazine [1]. Its use ensures traceability and accuracy of the entire analytical method, from calibration to unknown sample analysis. This is a foundational application that underpins the reliability of all other scenarios [2].

Technical Documentation Hub

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